molecular formula C14H10BrN3O B5479275 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline

2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B5479275
M. Wt: 316.15 g/mol
InChI Key: VYRNDKXEJYMINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features an oxadiazole ring fused with a bromophenyl group and an aniline moiety

Scientific Research Applications

2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of a hydrazide precursor with an appropriate bromophenyl derivative. One common method includes the reaction of 4-bromobenzohydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

  • Substituted phenyl derivatives.
  • Oxidized or reduced aniline derivatives.
  • Biaryl compounds from coupling reactions.

Mechanism of Action

The biological activity of 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline is attributed to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the combination of the oxadiazole ring and the bromophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNDKXEJYMINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 2
Reactant of Route 2
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 3
Reactant of Route 3
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 4
Reactant of Route 4
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 5
Reactant of Route 5
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline
Reactant of Route 6
Reactant of Route 6
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.